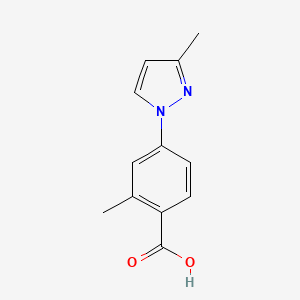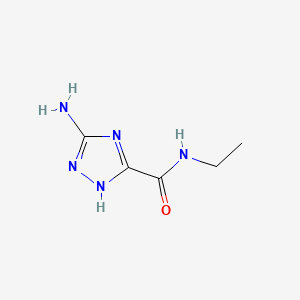![molecular formula C9H14N2O3 B595707 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione CAS No. 118937-18-1](/img/structure/B595707.png)
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C9H14N2O3 . It has been mentioned in various studies related to the discovery of new chemotypes of RIPK1 inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-aryl-1-oxa-2,8-diazaspiro dec-2-ene derivatives were designed, synthesized, and evaluated as a new class of inhibitors against protein tyrosine phosphatase 1B .Molecular Structure Analysis
The molecular structure of “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” consists of a spirocyclic system, which is a common feature in many bioactive compounds .Chemical Reactions Analysis
While specific chemical reactions involving “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” are not mentioned in the retrieved sources, similar compounds have been used in the synthesis of potent RIPK1 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” include a molecular weight of 198.219, a density of 1.3±0.1 g/cm3, and a boiling point of 294.7±50.0 °C at 760 mmHg .Applications De Recherche Scientifique
Muscarinic Agonist Studies
- Cholinergic Agent Research : Spirooxazolidine-2,4-dione derivatives related to 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione have been studied for their potential as cholinergic agents. They exhibit affinity for cortical M1 receptors and show promise in reversing scopolamine-induced impairment in mouse passive avoidance tasks. One derivative demonstrated M1-receptor stimulating activity, suggesting the spiro[4.5]decane skeleton's potential in designing muscarinic agonists for antidementia drugs (Tsukamoto et al., 1993).
Anticonvulsant Activity
- Novel Anticonvulsant Agents : A series of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized and evaluated for anticonvulsant activity. Several compounds displayed significant protective effects against seizures, comparing favorably with the standard drug phenytoin. This research points to the potential utility of these compounds in developing new anticonvulsant medications (Madaiah et al., 2012).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Studies have been conducted on the crystal structure of compounds related to 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione. These investigations reveal insights into the molecular arrangements, hydrogen bonding patterns, and conformational preferences of these compounds. Such information is crucial for understanding the chemical behavior and potential applications of these molecules in various fields, including pharmaceuticals (Rohlíček et al., 2010).
Synthesis and Structural Studies
- Synthesis and Supramolecular Arrangements : Research has been conducted on the synthesis of various derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione, exploring their supramolecular arrangements and how substituents affect these structures. This research provides valuable insights for the synthesis of new compounds with potential pharmaceutical applications (Graus et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-ethyl-1-oxa-3,9-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-2-11-7(12)9(14-8(11)13)4-3-5-10-6-9/h10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPXKPIHOXFVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCCNC2)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731673 |
Source


|
| Record name | 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione | |
CAS RN |
118937-18-1 |
Source


|
| Record name | 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

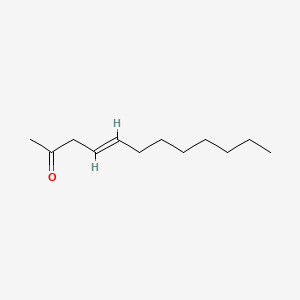
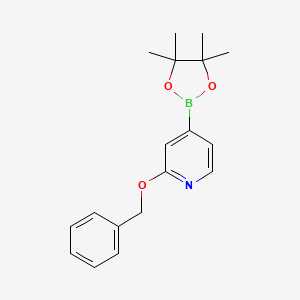
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)
![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)
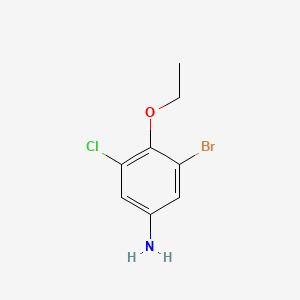
![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)


![7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B595634.png)
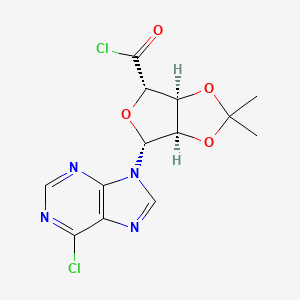
![3-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B595637.png)
